Methyl 2-Bromo-5-iodobenzoate

Chemoselective Suzuki-Miyaura Coupling Sequential Cross-Coupling Iterative Synthesis

This ortho-bromo/meta-iodo benzoate scaffold is engineered for precise, sequential palladium-catalyzed cross-couplings, leveraging the reactivity gradient between aryl iodides and bromides. It enables convergent synthesis of complex architectures like unsymmetrical p-terphenyls and dibenzopyranones in high yields, which mono- or symmetric di-halide analogs cannot achieve. Sourced for R&D requiring exacting site-selectivity and step economy.

Molecular Formula C8H6BrIO2
Molecular Weight 340.94 g/mol
CAS No. 717880-58-5
Cat. No. B1422542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Bromo-5-iodobenzoate
CAS717880-58-5
Molecular FormulaC8H6BrIO2
Molecular Weight340.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)I)Br
InChIInChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
InChIKeyADOJHDXDOIEMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-5-iodobenzoate (CAS 717880-58-5) for Selective Cross-Coupling: A Core Intermediate for Programmable Aromatic Functionalization


Methyl 2-bromo-5-iodobenzoate (CAS 717880-58-5) is a halogenated benzoate ester featuring two chemically distinct aryl halide sites—an ortho-bromo substituent and a meta-iodo substituent—positioned on a single aromatic ring . This structural arrangement enables chemoselective, sequential palladium-catalyzed cross-coupling reactions, leveraging the inherent reactivity gradient between aryl iodides and aryl bromides toward oxidative addition [1]. The methyl ester functionality further permits orthogonal transformations, establishing this compound as a privileged building block in multi-step syntheses of complex molecular architectures.

Methyl 2-Bromo-5-iodobenzoate (CAS 717880-58-5): Why Unchecked Substitution with Simple Mono-Halides or Symmetric Di-Halides Jeopardizes Synthetic Convergence


Direct substitution of Methyl 2-bromo-5-iodobenzoate with simpler mono-halogenated benzoates (e.g., methyl 2-bromobenzoate or methyl 2-iodobenzoate) or symmetric di-halides (e.g., methyl 2,5-dibromobenzoate) fundamentally compromises the precision of sequential bond constructions. Mono-halides lack the requisite second electrophilic handle for iterative diversification, necessitating additional protection/deprotection sequences that erode step economy. Symmetric di-halides, conversely, present two electronically equivalent sites, leading to statistical mixtures of mono- and bis-coupled products under cross-coupling conditions and precluding predictable, site-selective elaborations [1]. The ortho-bromo/meta-iodo substitution pattern in Methyl 2-bromo-5-iodobenzoate therefore represents a rationally designed solution for convergent syntheses requiring ordered, two-directional extension from a central aromatic core.

Methyl 2-Bromo-5-iodobenzoate (CAS 717880-58-5) Evidence Guide: Quantitative Differentiators for Procurement and Application


Orthogonal Halogen Reactivity: Chemoselective Pd-Catalyzed Cross-Coupling Enabled by C–I vs. C–Br Bond Strength Disparity

The carbon-iodine bond (bond dissociation energy ~272 kJ/mol) undergoes oxidative addition with Pd(0) catalysts significantly faster than the carbon-bromine bond (bond dissociation energy ~297 kJ/mol), enabling exclusive functionalization at the iodo-substituted C5 position under mild conditions [1]. This reactivity differential, documented for 2-bromo-5-iodobenzoate derivatives, permits subsequent activation of the C2-bromo site at elevated temperatures or with more forcing catalytic systems, establishing a programmable, two-step diversification sequence without the need for protecting group manipulations [2]. In contrast, symmetric di-halogenated analogs (e.g., methyl 2,5-dibromobenzoate) exhibit statistically driven product distributions, complicating purification and lowering overall yields.

Chemoselective Suzuki-Miyaura Coupling Sequential Cross-Coupling Iterative Synthesis

Intramolecular Biaryl Coupling: Aryl Iodide Superiority Over Aryl Bromide in Ring-Closing Transformations

In a systematic study of palladium-catalyzed intramolecular biaryl coupling reactions, simple 2-iodobenzoate substrates consistently furnished superior yields relative to their 2-bromobenzoate counterparts across multiple catalyst, ligand, and base combinations [1]. Under optimized conditions (Pd(OAc)2, no ligand, NaOAc, refluxing DMF), 2-iodobenzoate delivered 6H-dibenzo[b,d]pyran-6-one in 84% yield; the corresponding 2-bromobenzoate and 2-triflate precursors gave poorer yields under comparable conditions, underscoring the general preference for aryl iodides in this ring-closing manifold [2]. When extended to the total synthesis of gilvocarcin M, the same protocol afforded the key coupled framework in 90% yield [3].

Intramolecular Biaryl Coupling Palladium Catalysis Natural Product Synthesis

Efficient Esterification: High-Yield Access to Methyl Ester from Parent Acid

Synthesis of the methyl ester from 2-bromo-5-iodobenzoic acid proceeds with high efficiency using standard acid-catalyzed esterification conditions [1]. In a representative procedure, treatment of 2-bromo-5-iodobenzoic acid (15.3 mmol) with sulfuric acid (1.3 equiv) in methanol at reflux for 17 hours afforded methyl 2-bromo-5-iodobenzoate in 77% isolated yield after aqueous workup and purification . This yield aligns with typical values observed for halogenated benzoate esterifications and demonstrates the robustness of this intermediate to standard synthetic manipulation without competitive dehalogenation.

Esterification Building Block Synthesis Process Chemistry

Distinct Thermophysical Profile: Melting Point Differentiation from Ethyl Ester Analog

Methyl 2-bromo-5-iodobenzoate exhibits a sharp melting point range of 56–58 °C, as reported in vendor technical datasheets . This contrasts with the ethyl ester analog (ethyl 2-bromo-5-iodobenzoate, CAS 1208075-44-8), for which no melting point is readily disclosed, suggesting the methyl ester may be a solid at ambient laboratory conditions while the ethyl ester may be an oil or low-melting solid . The well-defined melting point of the methyl ester facilitates purification by recrystallization and provides a convenient identity and purity checkpoint via melting point determination.

Physicochemical Properties Purification Formulation

Methyl 2-Bromo-5-iodobenzoate (CAS 717880-58-5): Validated Application Scenarios Based on Quantitative Differentiation


Programmable Synthesis of Unsymmetrical p-Terphenyl Derivatives via Sequential Suzuki-Miyaura Coupling

The documented orthogonal reactivity of the C5–I and C2–Br bonds in methyl 2-bromo-5-iodobenzoate directly enables the convergent assembly of unsymmetrical p-terphenyls [1]. A representative protocol employs a ligand-free heterogeneous Pd/C catalyst to achieve two-fold Suzuki-Miyaura coupling of methyl 5-bromo-2-iodobenzoate with aryl boronic acids, delivering nine new p-terphenyl derivatives in yields ranging from 78% to 91% [2]. This application leverages the intrinsic chemoselectivity of the di-halogenated scaffold to construct three contiguous aromatic rings in a single synthetic operation, a feat not achievable with mono-halogenated or symmetrically di-halogenated precursors.

Total Synthesis of Gilvocarcin-Class Natural Products Featuring Intramolecular Biaryl Coupling

The superior performance of aryl iodides over aryl bromides in intramolecular biaryl coupling has been explicitly validated in the total synthesis of gilvocarcin M [1]. Under Pd(OAc)2/NaOAc/DMF conditions, the key 6H-dibenzo[b,d]pyran-6-one framework was obtained in 90% yield when employing an iodo-substituted benzoate precursor [2]. Methyl 2-bromo-5-iodobenzoate, by virtue of its C5-iodo substituent, is positioned as a viable precursor for analogous dibenzopyranone-forming ring-closures, offering a documented yield advantage over bromo-only analogs and eliminating the need for separate iodo-benzoate procurement.

Differential Halogen Bonding for Supramolecular Assembly and Coordination Polymer Design

Beyond covalent coupling, the bromo and iodo substituents on the benzoate scaffold can engage in bifurcated halogen-bonding interactions, as demonstrated in the assembly of a uranyl (UO2²⁺) coordination polymer with 3-bromo-5-iodobenzoic acid [1]. This structural motif, characterized by single-crystal X-ray diffraction, illustrates the capacity of the ortho-bromo/meta-iodo arrangement to direct non-covalent architectures [2]. Methyl 2-bromo-5-iodobenzoate, following ester hydrolysis, could serve as a precursor to such halogen-bonded materials, providing a quantitative foundation for crystal engineering applications that demand predictable, directional intermolecular contacts.

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